molecular formula C20H22N4O4S B3006473 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021215-83-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3006473
CAS No.: 1021215-83-7
M. Wt: 414.48
InChI Key: XFMMGMUQCIBPKA-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Pharmacokinetics

It has been noted that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Biochemical Analysis

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-13-18-15(20(25)23-7-2-3-8-23)11-16(17-5-4-9-28-17)21-19(18)24(22-13)14-6-10-29(26,27)12-14/h4-5,9,11,14H,2-3,6-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMMGMUQCIBPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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